trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Functional Groups: The hydroxyl and methyl groups are introduced through specific reactions such as hydroxylation and methylation. These reactions may require catalysts and specific reaction conditions to ensure the correct stereochemistry.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biological systems and metabolic pathways.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: A similar compound lacking the trans configuration.
1-Methylpyrrolidine-2-carboxylic acid: A compound without the hydroxyl group.
Uniqueness:
- The presence of both hydroxyl and carboxylic acid groups in the trans configuration provides unique chemical properties.
- The hydrochloride salt form enhances solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWUHNSSINSOI-JBUOLDKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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